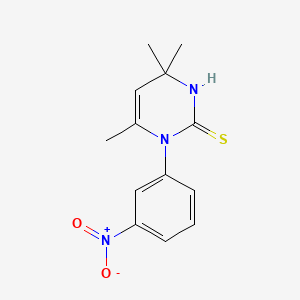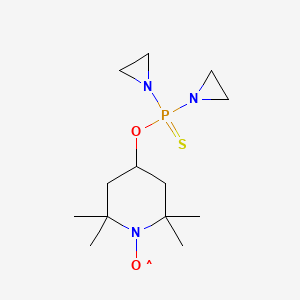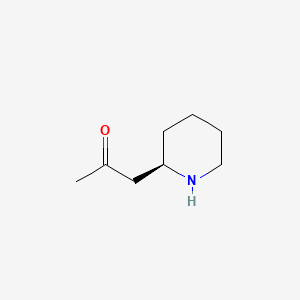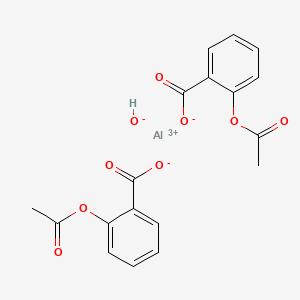
Aspirin aluminum
説明
Synthesis Analysis The synthesis of aspirin aluminum composites involves thermal, mechanical, and mechanical-thermal activation of aluminothermic reduction reactions. This process, highlighted in advanced materials processing, combines combustion synthesis (CS) and mechanosynthesis (MS), demonstrating the potential for commercial viability and the synthesis of advanced materials like nano aluminum composites Reddy, Das, & Das, 2007.
Molecular Structure Analysis Although specific studies on the molecular structure analysis of aspirin aluminum are not directly found, insights into aluminum oxide nanoparticles reveal various synthesis methods that impact the molecular structure and properties of aluminum-based compounds, suggesting the importance of synthesis conditions on the final molecular structure Ziva et al., 2021.
Chemical Reactions and Properties Graphene-reinforced aluminum matrix composites, analogous to aspirin aluminum, undergo reactions that significantly affect their mechanical and chemical properties. These reactions, dependent on the synthesis method, challenge the integration of two distinct materials due to their bonding characteristics, thereby influencing the composite's overall properties Chen et al., 2018.
Physical Properties Analysis The synthesis methods for aluminum-based composites, including potentially aspirin aluminum, significantly impact their physical properties. Techniques such as calcination and high-temperature self-propagating synthesis with mechanical preactivation offer pathways to achieving desirable physical characteristics, including particle size and dispersion Guseinov, Fedorov, & Storozhenko, 2020.
Chemical Properties Analysis The chemical properties of aluminum compounds, including aspirin aluminum, can be influenced by various factors, such as the presence of ligands and the environmental pH. Speciation studies in human serum provide insights into how aluminum interacts with biological molecules, offering a glimpse into the complex chemistry of aluminum in biological systems Sanz-Medel et al., 2002.
科学的研究の応用
1. Neurotoxicity and ATPase Activity Aspirin, specifically in the form of lysine acetylsalicylate, has been studied for its impact on aluminium accumulation in the brain. Chronic use of aspirin, such as buffered aspirins, is a significant source of human aluminum uptake. This study explored how aspirin affects aluminum's inhibition of brain (Na(+)/K(+))ATPase activity, an important enzyme in nerve function. It was found that aspirin increased the synaptosomal aluminium content and enhanced the inhibition of (Na(+)/K(+))ATPase, suggesting aspirin's role in modulating brain aluminum levels and enzyme activity (Silva & Gonçalves, 2015).
2. Electrolysis and Drug Deconcentration A study focused on the use of electrolysis with aluminum as an anode to reduce the concentration of aspirin and metformin in pharmaceutical preparations. This research highlights the potential of using aluminum in electrolysis processes to modify the properties of drugs like aspirin, possibly aiding in pharmaceutical waste management (Suhartana et al., 2020).
3. Aspirin in Cancer Chemoprevention While not directly related to aluminum, the application of aspirin in cancer prevention, especially colorectal cancer, is a significant area of research. This study suggests that aspirin's anticancer effects are potentially linked to its anti-inflammatory properties and interaction with certain molecular pathways, indicating a broader application of aspirin beyond its traditional uses (Drew et al., 2016).
4. Aspirin's Interaction with Nanomaterials Aspirin's interaction with aluminum-doped graphene, a carbon nanostructure, was investigated for its potential as a drug delivery system. The study demonstrated that aspirin forms a stable complex with graphene-aluminum, suggesting that this combination could be an effective vehicle for targeted drug delivery (Farshad & Ganji, 2020).
5. Aspirin and Pharmacokinetics Research on the pharmacokinetics of aspirin in combination with magnesium and aluminum capsules has been conducted. This study provides insights into how aspirin behaves in the body when combined with these elements, which could be crucial for optimizing its therapeutic use (Yang Rui, 2011).
Safety And Hazards
Aspirin should be used with caution. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
aluminum;2-acetyloxybenzoate;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKSFVECICGLK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspirin aluminum | |
CAS RN |
23413-80-1 | |
| Record name | Aspirin aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23413-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin aluminum [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyaluminium bis(O-acetylsalicylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33TS05V6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1229015.png)
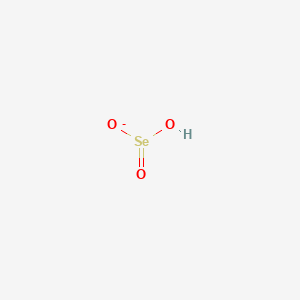
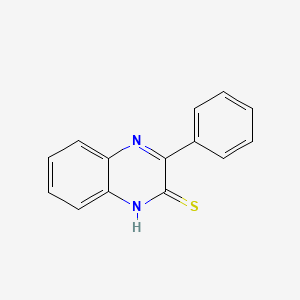
![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)
![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)
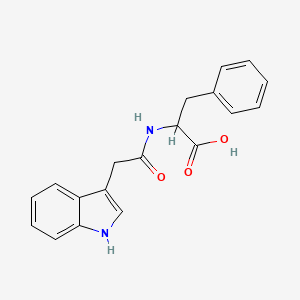
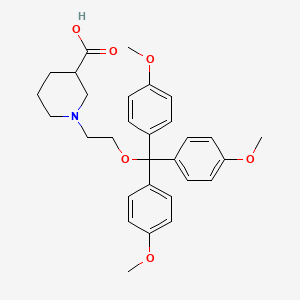
![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
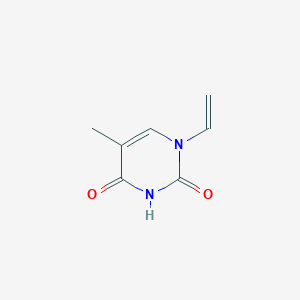
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
